molecular formula C22H27ClN2O B13739700 1,3-Dihydro-3-phenyl-1-(3-piperidinopropyl)-2H-indol-2-one hydrochloride CAS No. 42773-92-2

1,3-Dihydro-3-phenyl-1-(3-piperidinopropyl)-2H-indol-2-one hydrochloride

Cat. No.: B13739700
CAS No.: 42773-92-2
M. Wt: 370.9 g/mol
InChI Key: OBMATEABYKUCED-UHFFFAOYSA-N
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Description

1,3-Dihydro-3-phenyl-1-(3-piperidinopropyl)-2H-indol-2-one hydrochloride (CID 39296) is a synthetic indol-2-one derivative with a molecular formula of C₂₂H₂₆N₂O·HCl. Its structure features a phenyl group at position 3 of the indole ring and a 3-piperidinopropyl substituent at position 1. The piperidine moiety introduces a six-membered saturated amine ring, while the phenyl group enhances aromatic interactions. Predicted physicochemical properties include a collision cross-section (CCS) of 184.7 Ų for the [M+H]+ adduct . Limited literature and patent data are available for this compound, necessitating comparisons with structurally related analogs for functional insights.

Properties

CAS No.

42773-92-2

Molecular Formula

C22H27ClN2O

Molecular Weight

370.9 g/mol

IUPAC Name

3-phenyl-1-(3-piperidin-1-ium-1-ylpropyl)-3H-indol-2-one;chloride

InChI

InChI=1S/C22H26N2O.ClH/c25-22-21(18-10-3-1-4-11-18)19-12-5-6-13-20(19)24(22)17-9-16-23-14-7-2-8-15-23;/h1,3-6,10-13,21H,2,7-9,14-17H2;1H

InChI Key

OBMATEABYKUCED-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CCCN2C3=CC=CC=C3C(C2=O)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-3-phenyl-1-(3-piperidinopropyl)-2H-indol-2-one hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Substitution Reactions: The piperidinopropyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the piperidinopropyl moiety.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-3-phenyl-1-(3-piperidinopropyl)-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-3-phenyl-1-(3-piperidinopropyl)-2H-indol-2-one hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The indol-2-one scaffold is common among analogs, but substituent variations critically influence properties. Key comparisons include:

Table 1: Structural Comparison of Indol-2-one Derivatives
Compound Name Substituents (Position) Molecular Formula Key Features
Target Compound (CID 39296) 3-phenyl, 1-(3-piperidinopropyl) C₂₂H₂₆N₂O·HCl Piperidine ring; phenyl at C3
Ropinirole Hydrochloride (CID 91374-20-8) 4-[2-(dipropylamino)ethyl] C₁₆H₂₄N₂O·HCl Dipropylaminoethyl chain at C4
1-(3-Morpholinopropyl)-3-phenyl analog (CID 39298) 1-(3-morpholinopropyl), 3-phenyl C₂₁H₂₄N₂O₂·HCl Morpholine ring (oxygen-containing)
Ziprasidone Hydrochloride 5-[2-[4-(benzisothiazol-3-yl)piperazinyl]ethyl]-6-chloro C₂₁H₂₁ClN₄OS·HCl·H₂O Benzisothiazolyl-piperazine; antipsychotic activity
3-Ethoxy analog (CID 39298 derivative) 3-ethoxy, 1-(3-piperidinopropyl) C₂₃H₂₈N₂O₂·HCl Ethoxy group at C3; increased lipophilicity

Physicochemical Properties

Table 2: Predicted Collision Cross-Section (CCS) Data
Compound Adduct m/z CCS (Ų)
Target Compound [M+H]+ 335.21178 184.7
[M+Na]+ 357.19372 198.5
3-Ethoxy analog [M+H]+ 379.23802 196.5
Ropinirole Hydrochloride [M+H]+ (theoretical) 297.16 ~180–190 (estimated)
  • The target compound’s lower CCS compared to the 3-ethoxy analog suggests a more compact conformation, likely due to reduced steric bulk from the phenyl vs. ethoxy group.
  • Morpholine-containing analogs (e.g., CID 39298) may exhibit higher polarity due to the oxygen atom, influencing solubility and membrane permeability .

Pharmacological Implications

  • Piperidine vs.
  • Phenyl vs. Alkyl Substituents: The phenyl group at C3 (target compound) may enhance binding to aromatic residues in receptors, contrasting with Ropinirole’s dipropylaminoethyl chain, which favors interactions with hydrophobic pockets .
  • Therapeutic Potential: While Ziprasidone’s benzisothiazole-piperazine substituents confer antipsychotic activity, the target compound’s piperidinopropyl and phenyl groups suggest unexplored CNS or receptor-modulating applications .

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